An In-Depth Technical Guide to 4-(Tert-pentyl)benzaldehyde: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 4-(Tert-pentyl)benzaldehyde: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-pentyl)benzaldehyde, an organic compound within the aromatic aldehyde family, presents a unique molecular architecture that makes it a valuable intermediate in various synthetic applications, including the development of novel pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and established synthetic routes, offering insights for its practical application in research and development.
Molecular Structure and Chemical Identity
4-(tert-pentyl)benzaldehyde is characterized by a benzene ring substituted at the para-position with a formyl (-CHO) group and a tert-pentyl [-C(CH₃)₂CH₂CH₃] group.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications.
The bulky tert-pentyl group, also known as the 1,1-dimethylpropyl group, introduces significant steric hindrance around one end of the molecule.[1] This steric bulk can direct incoming reagents to less hindered positions in electrophilic substitution reactions, thereby controlling the regioselectivity of chemical transformations.[1] Furthermore, the tert-pentyl group is electron-donating through an inductive effect, which can slightly activate the benzene ring towards electrophilic aromatic substitution.[1]
| Identifier | Value | Source |
| IUPAC Name | 4-(2-methylbutan-2-yl)benzaldehyde | PubChem |
| CAS Number | 67468-54-6 | Benchchem[1] |
| Molecular Formula | C₁₂H₁₆O | Benchchem[1] |
| Molecular Weight | 176.25 g/mol | Benchchem[1] |
| Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)C=O | PubChem |
| InChI Key | CFMSVJPRGKKHRS-UHFFFAOYSA-N | Benchchem[1] |
Physicochemical Properties
4-(tert-pentyl)benzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is generally insoluble in water but soluble in common organic solvents.[1]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Benchchem[1] |
| Odor | Almond-like | Benchchem[1] |
| Boiling Point | 270-280 °C | Benchchem[1] |
| Melting Point | 35-40 °C | Benchchem[1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and tert-pentyl protons.
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Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.1 ppm.
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Aromatic Protons: A characteristic AA'BB' system for a 1,4-disubstituted benzene ring. Two doublets are expected, one for the protons ortho to the electron-withdrawing aldehyde group (deshielded, ~δ 7.8-8.0 ppm) and another for the protons ortho to the electron-donating tert-pentyl group (more shielded, ~δ 7.4-7.6 ppm).[1]
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tert-Pentyl Protons:
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde group, typically above 190 ppm. The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the aldehyde being the most deshielded. The carbons of the tert-pentyl group will resonate in the aliphatic region (upfield).
Infrared (IR) Spectroscopy (Predicted): Key characteristic absorption bands are expected for:
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C=O stretch (aldehyde): A strong band around 1700-1710 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
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C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the tert-pentyl group and the benzaldehyde moiety.
Synthesis of 4-(tert-pentyl)benzaldehyde
Several synthetic strategies can be employed for the preparation of 4-(tert-pentyl)benzaldehyde, often drawing parallels from the synthesis of its structural analog, 4-tert-butylbenzaldehyde.
Workflow for Synthesis via Bromination and Sommelet Reaction
This is a robust, two-step method starting from 4-tert-pentyltoluene.
Caption: Synthesis of 4-(tert-pentyl)benzaldehyde via bromination and Sommelet reaction.
Experimental Protocol (Adapted from the synthesis of 4-tert-butylbenzaldehyde[2]):
Step 1: Bromination of 4-tert-pentyltoluene
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Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, charge 4-tert-pentyltoluene.
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Heating: Heat the 4-tert-pentyltoluene to a temperature between 145 °C and 220 °C.
-
Bromine Addition: Slowly add bromine to the heated toluene derivative. The reaction is typically carried out without a solvent. The molar ratio of bromine to 4-tert-pentyltoluene should be carefully controlled to favor the formation of the benzal bromide.
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) to ensure the desired conversion.
-
Work-up: Once the reaction is complete, the crude mixture of 4-tert-pentylbenzyl bromide and 4-tert-pentylbenzal bromide is typically used directly in the next step without purification.
Step 2: Sommelet Reaction
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Reaction Setup: In a separate reaction vessel, prepare a solution of hexamethylenetetramine (Sommelet reagent) in water. A co-solvent may be added to improve solubility.
-
Addition of Brominated Mixture: Add the crude brominated mixture from Step 1 to the Sommelet reagent solution.
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Heating: Heat the reaction mixture to a temperature between 90 °C and 105 °C.
-
Hydrolysis: The quaternary ammonium salt formed in situ undergoes hydrolysis to yield 4-(tert-pentyl)benzaldehyde.
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Work-up and Purification: After the reaction is complete, cool the mixture and separate the organic layer. The crude product can be purified by distillation under reduced pressure.
Alternative Synthetic Route: Friedel-Crafts Acylation
An alternative approach involves the Friedel-Crafts acylation of tert-amylbenzene followed by a subsequent oxidation or reduction/oxidation sequence.
Caption: Friedel-Crafts acylation route to 4-(tert-pentyl)benzaldehyde.
Applications in Research and Development
Substituted benzaldehydes are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] While specific applications of 4-(tert-pentyl)benzaldehyde are not extensively documented in publicly available literature, its structural features suggest its utility in several areas:
-
Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the 4-(tert-pentyl)phenyl moiety into more complex molecules. This bulky, lipophilic group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Aromatic aldehydes are precursors to a wide range of heterocyclic compounds that are prevalent in medicinal chemistry.
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Fine Chemicals and Fragrances: The analogous 4-tert-butylbenzaldehyde is a key intermediate in the production of the fragrance Lilial™.[2] It is plausible that 4-(tert-pentyl)benzaldehyde could be explored for the synthesis of new fragrance compounds with unique olfactory profiles.
-
Polymer Chemistry: Aromatic aldehydes can be utilized in polymerization reactions. The bulky tert-pentyl group could be leveraged to modify the physical properties of polymers, such as their thermal stability and solubility.[1]
Analytical Methodologies
The purity and identity of 4-(tert-pentyl)benzaldehyde can be assessed using standard analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. The retention time in the GC provides information on the compound's volatility, while the mass spectrum offers a unique fragmentation pattern for identification.
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High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity assessment, particularly for less volatile derivatives or when analyzing reaction mixtures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative analysis (qNMR).
Safety and Handling
A specific safety data sheet (SDS) for 4-(tert-pentyl)benzaldehyde is not widely available. However, based on the known hazards of its close analog, 4-tert-butylbenzaldehyde, and general principles of chemical safety, the following precautions should be observed:
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Hazards: Assumed to be harmful if swallowed and may cause skin sensitization.[3][4] It is also likely to be toxic to aquatic life.[3]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(tert-pentyl)benzaldehyde is a versatile aromatic aldehyde with potential applications in various fields of chemical synthesis. Its unique combination of a reactive aldehyde functional group and a sterically demanding tert-pentyl substituent makes it an interesting building block for the design of new molecules with tailored properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and potential applications to aid researchers and drug development professionals in its effective utilization.
References
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PubChem. Benzaldehyde, 4-pentyl-. National Center for Biotechnology Information. [Link]
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PubChem. 4-tert-Butylbenzaldehyde. National Center for Biotechnology Information. [Link]
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NIST. Benzaldehyde, 4-pentyl-. NIST Mass Spectrometry Data Center. [Link]
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The Good Scents Company. 4-tert-butyl benzaldehyde. [Link]
- Google Patents. Process for the preparation of 4-tert-butylbenzaldehyde. EP0580231A1.
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Patsnap. Method for synthesizing 4-tert-butyl benzaldehyde. [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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Wikipedia. 4-tert-Butylbenzaldehyde. [Link]
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Organic Syntheses. Oxidative Amination of Aldehydes with Amines and tert-Butyl Hydroperoxide. [Link]
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Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]
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ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde? [Link]
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PubMed. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-(tert-Butyl)benzaldehyde, tech. [Link]
Sources
- 1. 4-(Tert-pentyl)benzaldehyde | 67468-54-6 | Benchchem [benchchem.com]
- 2. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
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